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Compound of Interest

2-Chloro-4-(1,1-
Compound Name:
difluoroethyl)pyridine

Cat. No.: B598921

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its presence in numerous natural products and FDA-approved drugs.[1][2][3]
Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a
favored motif in designing bioactive molecules. The strategic functionalization of the pyridine
ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic
properties.

2-Chloro-4-(1,1-difluoroethyl)pyridine emerges as a particularly important intermediate. The
introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, is a well-
established strategy in drug design to enhance metabolic stability, improve binding affinity, and
modulate lipophilicity.[3] Furthermore, the chlorine atom at the 2-position serves as a versatile
synthetic handle, enabling a wide array of cross-coupling reactions for further molecular
elaboration. This guide delves into the core technical aspects of this compound, providing
practical insights for its use in research and development.

Section 1: Core Chemical and Physical Profile

A thorough understanding of a compound's fundamental properties is critical for its effective
use in synthesis and experimentation.

Identification and Chemical Structure

Below is a summary of the key identifiers for 2-Chloro-4-(1,1-difluoroethyl)pyridine.
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Identifier Value Source
CAS Number 1204295-63-5
Molecular Formula C7HeCIF2N
Molecular Weight 177.58 g/mol
InChi Key HHXIIZVLQSEEAR-
UHFFFAOYSA-N
Canonical SMILES CC(F)(F)clcenc(Clhel
MDL Number MFCD14525494

Physicochemical Properties

The compound is typically supplied as a liquid under standard conditions.

Property Value Conditions Source
Physical Form Liquid Ambient

Density 1.305 g/mL at 25 °C

Refractive Index n20/D 1.481 at 20 °C

Flash Point 93.3°C (199.9 °F)

Spectroscopic Characterization

For structural verification and purity assessment, a combination of spectroscopic techniques is
essential. While specific spectra are proprietary, the expected characteristics are as follows:

e 'H NMR: The proton NMR spectrum would show characteristic signals for the aromatic
protons on the pyridine ring and a triplet for the methyl protons of the ethyl group, coupled to
the two fluorine atoms.

e 13C NMR: The carbon spectrum would confirm the presence of the seven distinct carbon
atoms in the molecule.
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e F NMR: This is a crucial technique for fluorinated compounds. A singlet would be expected,
confirming the chemical equivalence of the two fluorine atoms in the difluoroethyl group.

e Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M*) and
a characteristic M+2 peak due to the chlorine isotope (3>CI/3’Cl), confirming the elemental
composition.

Section 2: Synthesis and Mechanistic
Considerations

The synthesis of functionalized pyridines is a well-developed field of organic chemistry.[4][5]
While proprietary industrial routes exist, a plausible and common laboratory-scale synthesis for
2-Chloro-4-(1,1-difluoroethyl)pyridine involves the chlorination of a corresponding 2-
hydroxypyridine precursor.
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Proposed Synthesis Workflow

2-Hydroxy-4-(1,1-difluoroethyl)pyridine
(Precursor)

Chlorinating Agent
(e.g., POCIs or SOCI2)

Chlorination Reaction
- Heat
- Inert Atmosphere

Aqueous Workup
& Extraction

Purification
(e.g., Column Chromatography)

2-Chloro-4-(1,1-difluoroethyl)pyridine

(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine.
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Proposed Synthetic Protocol: Chlorination of 2-
Hydroxypyridine

This protocol is a representative example based on standard chemical transformations for

converting 2-hydroxypyridines (or their tautomeric 2-pyridone forms) to 2-chloropyridines.

Expertise & Causality: The choice of a powerful chlorinating agent like phosphorus oxychloride

(POCIs) or thionyl chloride (SOCIz) is crucial. These reagents effectively convert the pyridone

oxygen into a good leaving group, facilitating nucleophilic substitution by the chloride ion to

yield the desired 2-chloropyridine product. The reaction is typically performed at elevated

temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, add 2-hydroxy-4-(1,1-difluoroethyl)pyridine (1.0 eq).

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add
phosphorus oxychloride (POCIs, ~3.0 eq) to the flask. The addition may be exothermic and
should be controlled.

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4
hours, monitoring the reaction progress by TLC or LC-MS.

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture
onto crushed ice to quench the excess POCIs. This step is highly exothermic and must be
performed with caution in a well-ventilated fume hood.

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated
sodium bicarbonate (NaHCOs) solution or solid sodium carbonate (Na=COs) until the pH is
~7-8.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent such as dichloromethane or ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(NazS0a.), filter, and concentrate the solvent under reduced pressure.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

« Purification: Purify the resulting crude oil via flash column chromatography on silica gel to
yield the pure 2-Chloro-4-(1,1-difluoroethyl)pyridine.

Section 3: Applications in Research and
Development

The true value of 2-Chloro-4-(1,1-difluoroethyl)pyridine lies in its utility as a versatile
intermediate. The 2-chloro substituent is a prime reaction site for transition-metal-catalyzed
cross-coupling reactions, allowing for the introduction of a vast array of carbon and heteroatom
substituents.

Application Workflow: Suzuki Cross-Coupling

Aryl/Heteroaryl Boronic Acid Pd Catalyst & Ligand
(R-B(OH)2) (e.g., Pd(PPhs)a)

2-Chloro-4-(1,1-difluoroethyl)pyridine

Base
(e.g., K2COs3, Cs2C0s3)

Suzuki Coupling Reaction
> - Solvent (e.g., Dioxane/H20) <
- Heat

|

2-Aryl-4-(1,1-difluoroethyl)pyridine
(New Drug Scaffold)

Click to download full resolution via product page
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Caption: A typical application workflow demonstrating the utility of the title compound.

Role in Medicinal Chemistry

» Scaffold Elaboration: As illustrated in the diagram above, the chloro group can be readily
displaced in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This
allows for the rapid generation of diverse libraries of compounds for biological screening.

 Bioisosteric Replacement: The difluoroethyl group serves as a lipophilic hydrogen bond
donor and can act as a bioisostere for other functional groups, potentially improving drug-
target interactions.

o Metabolic Blocking: The C-F bond is exceptionally strong. Introducing gem-difluoro groups
can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of
a drug candidate.

Representative Protocol: Suzuki-Miyaura Cross-
Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the 2-position
of the pyridine ring.

Trustworthiness & Self-Validation: This is a well-established and highly reliable reaction in
organic synthesis. The success of the reaction is easily validated by comparing the starting
materials and the product using techniques like TLC and LC-MS, where a clear shift in
retention time and a new molecular weight corresponding to the coupled product would be
observed.

Step-by-Step Methodology:

» Reaction Setup: To a microwave vial or Schlenk tube, add 2-Chloro-4-(1,1-
difluoroethyl)pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst
such as Pd(PPhs)s (0.05 eq), and a base such as potassium carbonate (K2COs, 2.0 eq).

» Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1
ratio).
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» Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the
solution for 10-15 minutes.

e Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12
hours, monitoring for the disappearance of the starting material.

o Workup: After cooling, dilute the reaction mixture with water and extract with an organic
solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0Oa), and concentrate. Purify the residue by flash column chromatography to
obtain the desired 2-aryl-4-(1,1-difluoroethyl)pyridine product.

Section 4: Safety, Handling, and Storage

Due to its hazardous nature, 2-Chloro-4-(1,1-difluoroethyl)pyridine must be handled with
appropriate safety precautions.

GHS Hazard Classification

The compound is classified as hazardous with the signal word "Danger".

Hazard Class Code Description Source
Acute Toxicity, Oral H301 Toxic if swallowed
Skin

H315 Causes skin irritation

Corrosion/Irritation

Serious Eye Causes serious eye
I H319 o

Damage/Irritation irritation

STOT - Single May cause respirator
J H335 ) -y- P Y

Exposure irritation

Safe Handling Protocol

o Engineering Controls: Always handle this chemical inside a certified chemical fume hood to
avoid inhalation of vapors.
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o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile
gloves, and chemical safety goggles. A face shield may be appropriate for splash-prone
operations like quenching.

o Dispensing: When transferring the liquid, use a syringe or pipette to minimize exposure.
Avoid pouring.

o Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g.,
vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

e First Aid:
o If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.
o If on Skin: Wash with plenty of soap and water.

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

Storage

Proper storage is essential to maintain the integrity and safety of the compound.
o Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

o Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or
nitrogen) at 2-8°C is recommended to prevent degradation.

e Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

2-Chloro-4-(1,1-difluoroethyl)pyridine (CAS: 1204295-63-5) is a highly functionalized
building block with significant potential in the fields of drug discovery and agrochemical
synthesis. Its combination of a reactive chloro-handle for cross-coupling and a metabolically
robust difluoroethyl group makes it a valuable tool for medicinal chemists. While its synthesis
and handling require careful execution due to its hazardous properties, its utility in creating
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novel and diverse molecular architectures underscores its importance in modern chemical
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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